

# 2-Pentynoic Acid: A Technical Guide to its Discovery and History

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## Compound of Interest

Compound Name: 2-Pentynoic acid

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## Abstract

**2-Pentynoic acid**, a member of the  $\alpha,\beta$ -acetylenic carboxylic acid family, holds significance as a versatile building block in organic synthesis. This document provides an in-depth technical overview of its discovery, historical synthesis, and physicochemical properties. While the precise moment of its initial discovery remains obscure in the historical chemical literature, its synthesis falls within the broader exploration of acetylenic compounds that commenced in the 19th century. This guide details early synthetic methodologies, likely analogous to the first preparation of **2-pentynoic acid**, alongside modern, more efficient routes. Key experimental protocols are provided, and quantitative data are summarized for ease of reference. Furthermore, logical relationships in its synthesis are visualized through diagrams to facilitate a deeper understanding of its chemical history and utility.

## Introduction

**2-Pentynoic acid**, with the chemical formula  $C_5H_6O_2$ , is an organic compound featuring a terminal ethyl group attached to a propiolic acid backbone. The presence of the carbon-carbon triple bond in conjugation with the carboxylic acid moiety imparts unique reactivity, making it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals. This guide aims to provide a comprehensive historical and technical perspective on this important chemical entity.

# Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-pentynoic acid** is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	98.10 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow solid or liquid	<a href="#">[1]</a>
Odor	Pungent	<a href="#">[1]</a>
Melting Point	47-53 °C	<a href="#">[2]</a>
Boiling Point	125 °C at 30 mmHg	<a href="#">[3]</a>
Density	1.102 g/cm <sup>3</sup> (estimate)	<a href="#">[3]</a>
pKa	2.70 ± 0.10 (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in water and common organic solvents	<a href="#">[1]</a>
CAS Number	5963-77-9	<a href="#">[2]</a>

**Spectroscopic Data:** Spectroscopic data is crucial for the identification and structural elucidation of **2-pentynoic acid**. While detailed spectra are best consulted directly from spectral databases, typical spectroscopic features include:

- **Infrared (IR) Spectroscopy:** Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm<sup>-1</sup>), the C≡C triple bond stretch (~2200-2260 cm<sup>-1</sup>), and the C=O carbonyl stretch (~1700 cm<sup>-1</sup>).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: Resonances corresponding to the ethyl group protons and the acidic proton of the carboxylic acid.
- $^{13}\text{C}$  NMR: Signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the two carbons of the ethyl group.

## Historical Perspective and Discovery

The precise discovery of **2-pentyneoic acid** is not well-documented under its current name in readily accessible historical records. Its synthesis and characterization are intertwined with the broader development of the chemistry of acetylenic compounds, which gained significant momentum in the latter half of the 19th century. Early investigations into this class of compounds were often published in prominent chemical journals of the era, such as *Berichte der deutschen chemischen Gesellschaft*, *Annalen der Chemie*, and the *Journal of the Chemical Society*.

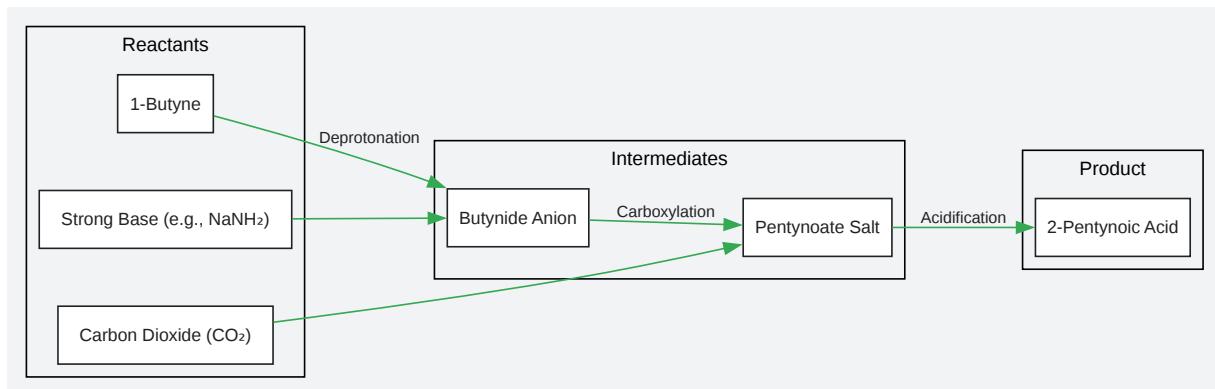
It is highly probable that **2-pentyneoic acid** was first synthesized by methods analogous to those used for other simple acetylenic carboxylic acids, such as tetrolic acid (2-butynoic acid). These early methods were often multi-step processes and relied on the fundamental reactions of acetylide.

## Synthetic Methodologies

The synthesis of **2-pentyneoic acid** has evolved from classical methods to more efficient and scalable modern techniques.

### Historical Synthetic Approach: The Acetylide Carboxylation Method

An early and fundamental method for the synthesis of  $\alpha,\beta$ -acetylenic acids involved the reaction of a metallic acetylide with carbon dioxide. This approach, while historically significant, often required anhydrous conditions and careful handling of reactive intermediates. The general workflow for such a synthesis, likely mirrored in the first preparation of **2-pentyneoic acid**, is outlined below.



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Caption: Historical synthesis of **2-pentynoic acid** via the carboxylation of a butynide anion.

This protocol is based on the well-documented synthesis of tetrolic acid and represents a plausible method for the early synthesis of **2-pentynoic acid**.

#### Materials:

- 1-Butyne
- Sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia
- Dry carbon dioxide (from dry ice or a cylinder)
- Anhydrous diethyl ether
- Dilute sulfuric acid
- Sodium sulfate (anhydrous)

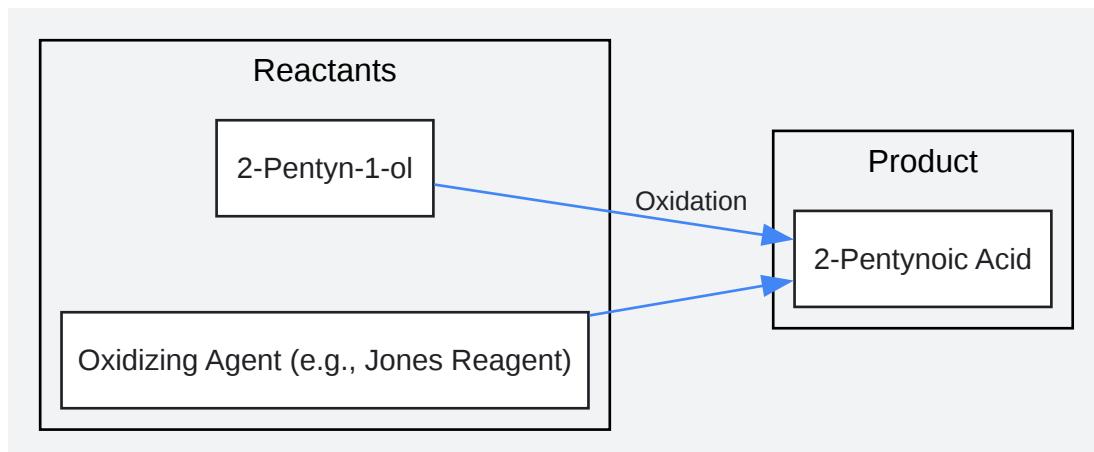
#### Procedure:

- Formation of the Sodium Acetylide: In a three-necked flask equipped with a stirrer, a gas inlet, and a condenser, a solution of sodium amide in liquid ammonia is prepared. 1-Butyne gas is then bubbled through this solution at low temperature (-33 °C or below) to form the sodium butynide precipitate.
- Carboxylation: The liquid ammonia is allowed to evaporate, and the resulting sodium butynide is suspended in anhydrous diethyl ether. A stream of dry carbon dioxide is passed over the stirred suspension. An exothermic reaction occurs, leading to the formation of the sodium salt of **2-pentynoic acid**.
- Acidification and Isolation: After the reaction is complete, the mixture is cooled, and dilute sulfuric acid is added cautiously to protonate the carboxylate salt. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is then removed by distillation, and the crude **2-pentynoic acid** is purified by recrystallization or distillation under reduced pressure.

## Modern Synthetic Approaches

Modern syntheses of **2-pentynoic acid** offer improved yields, milder reaction conditions, and greater functional group tolerance.

A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding acetylenic alcohol, 2-pentyn-1-ol.



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Caption: Modern synthesis of **2-pentynoic acid** via the oxidation of 2-pentyn-1-ol.

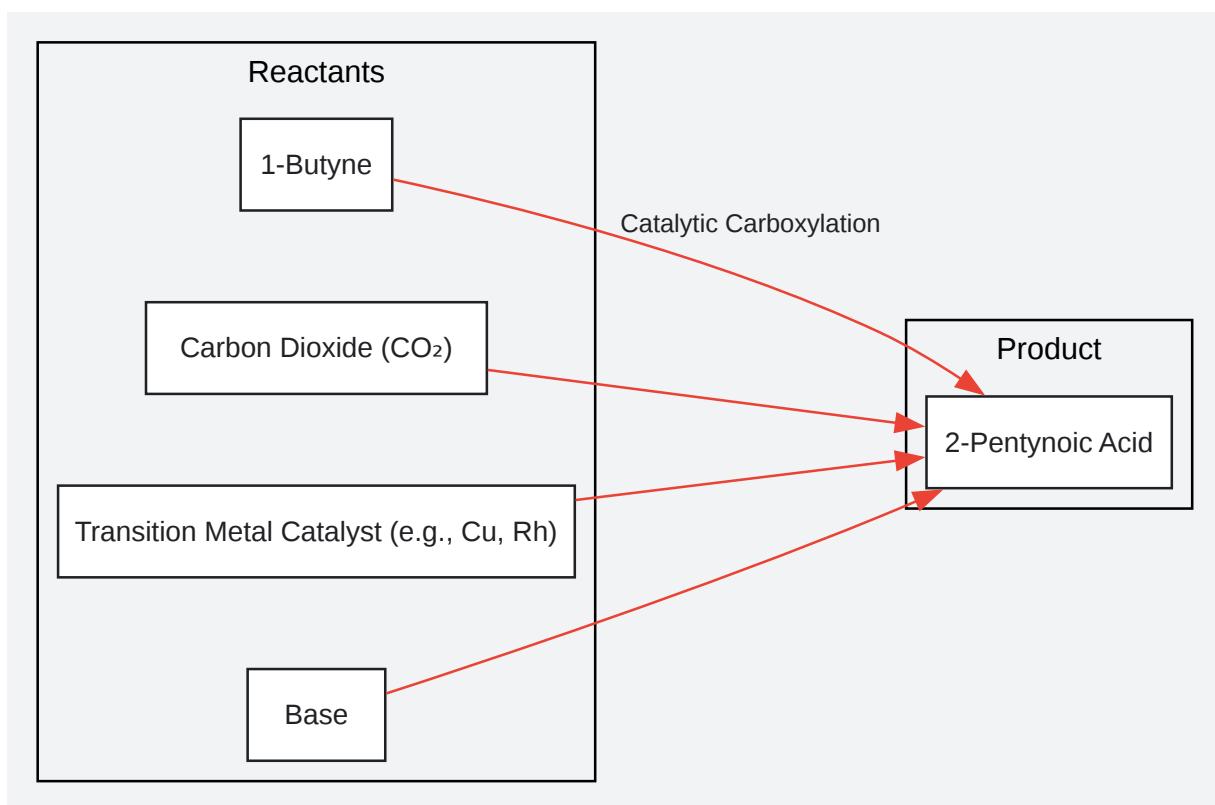
Materials:

- 2-Pentyn-1-ol
- Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
- Acetone
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: 2-Pentyn-1-ol is dissolved in acetone in a flask equipped with a stirrer and a dropping funnel, and the solution is cooled in an ice bath.
- Oxidation: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is monitored by the color change from orange ( $\text{Cr}^{6+}$ ) to green ( $\text{Cr}^{3+}$ ).
- Work-up: Once the oxidation is complete (as indicated by a persistent orange color), the excess oxidant is quenched with a small amount of isopropanol. The mixture is then partitioned between diethyl ether and water.
- Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution to extract the carboxylic acid. The bicarbonate solution is then acidified with hydrochloric acid, and the precipitated **2-pentynoic acid** is extracted with diethyl ether. The ether extract is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the product.

Recent advances in catalysis have enabled the direct carboxylation of terminal alkynes with carbon dioxide under milder conditions than the historical methods.



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Caption: Modern catalytic carboxylation of 1-butyne to produce **2-pentynoic acid**.

This method often involves the use of transition metal catalysts (such as copper or rhodium complexes) and a suitable base, allowing the reaction to proceed at lower temperatures and pressures.

## Conclusion

**2-Pentynoic acid**, while lacking a celebrated moment of discovery, represents a classic example of the systematic exploration of organic functional groups that characterized the late 19th and early 20th centuries. The evolution of its synthesis from harsh, classical methods to more refined, modern catalytic approaches reflects the broader progress in the field of organic chemistry. The physicochemical data and synthetic protocols presented in this guide provide a valuable resource for researchers utilizing this versatile building block in their scientific endeavors. The continued development of new synthetic methods will undoubtedly expand the

utility of **2-pentyoic acid** in the creation of novel and complex molecules for a wide range of applications.

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